2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide
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Overview
Description
The compound “2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is a unique heterocyclic compound that is present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Scientific Research Applications
Synthesis and Biological Activity
Antibacterial and Antifungal Properties : Research has focused on synthesizing novel pyrazoline and pyrazole derivatives, including compounds similar to the specified chemical structure, demonstrating significant antibacterial and antifungal activities against a variety of Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This includes efforts to create compounds with enhanced performance against specific organisms like E. coli and S. aureus (Hassan, 2013).
Antileishmanial and Cytotoxic Activities : Derivatives have been synthesized for evaluation against L. major leishmanial, displaying potent cytotoxic activity. Such research aims to develop new antileishmanial and cytotoxic drugs, addressing the need for novel therapeutic agents in modern pharmaceutical research (Madkour et al., 2018).
Anticonvulsant Effects : The synthesis of 1-formamide-triazolo[4,3-a]quinoline derivatives has shown promising anticonvulsant effects in studies, with certain compounds exhibiting lower toxicity and higher efficacy than reference drugs like carbamazepine. This research contributes to the development of new anticonvulsant medications with improved safety and effectiveness profiles (Wei et al., 2010).
Antimicrobial Properties : Novel pyrazolo[3,4-d]pyrimidine derivatives and their synthesis have been investigated for potential antimicrobial agents, with studies involving the reaction of certain compounds to yield products that have been screened for their antibacterial and antifungal activities. Such research is crucial for the discovery of new antimicrobial agents to combat resistant strains of microorganisms (Holla et al., 2006).
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
The compound interacts with its targets (c-Met/VEGFR-2 kinases) by binding to them, thereby inhibiting their activity . This inhibition can lead to a decrease in cell proliferation and an increase in cell apoptosis, particularly in cancer cells .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . These pathways are involved in cell growth, survival, and angiogenesis. By inhibiting these pathways, the compound can potentially slow down tumor growth and spread .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and low toxicity .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It also shows superior kinase inhibitory activities . Moreover, it can induce apoptosis in cancer cells .
Properties
IUPAC Name |
2-oxo-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O3/c23-13-7-10(9-3-1-2-4-11(9)19-13)15(24)18-8-12-20-21-14-16(25)17-5-6-22(12)14/h1-7H,8H2,(H,17,25)(H,18,24)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDHCHFVVWYBGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCC3=NN=C4N3C=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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